ethyl 4-(4-{[3-(dimethylamino)propyl](6-ethyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[3-(dimethylamino)propyl](6-ethyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H38ClN5O5S2 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 623.2002894 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to EDC. EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .
Biochemical Pathways
Edc is often used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
Edc is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range . The solubility of the compound in water and its stability in a specific pH range may influence its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. EDC, for example, is typically employed in the 4.0-6.0 pH range . Outside this range, its efficacy may be reduced. Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other chemicals in the environment.
Properties
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(6-ethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O5S2.ClH/c1-5-21-8-13-24-25(20-21)39-27(29-24)33(15-7-14-30(3)4)26(34)22-9-11-23(12-10-22)40(36,37)32-18-16-31(17-19-32)28(35)38-6-2;/h8-13,20H,5-7,14-19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECJHOBSJACUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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